

# Spectroscopic data for 5-Bromoquinoline-8-carboxylic acid

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## Compound of Interest

Compound Name: 5-Bromoquinoline-8-carboxylic acid

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## An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromoquinoline-8-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

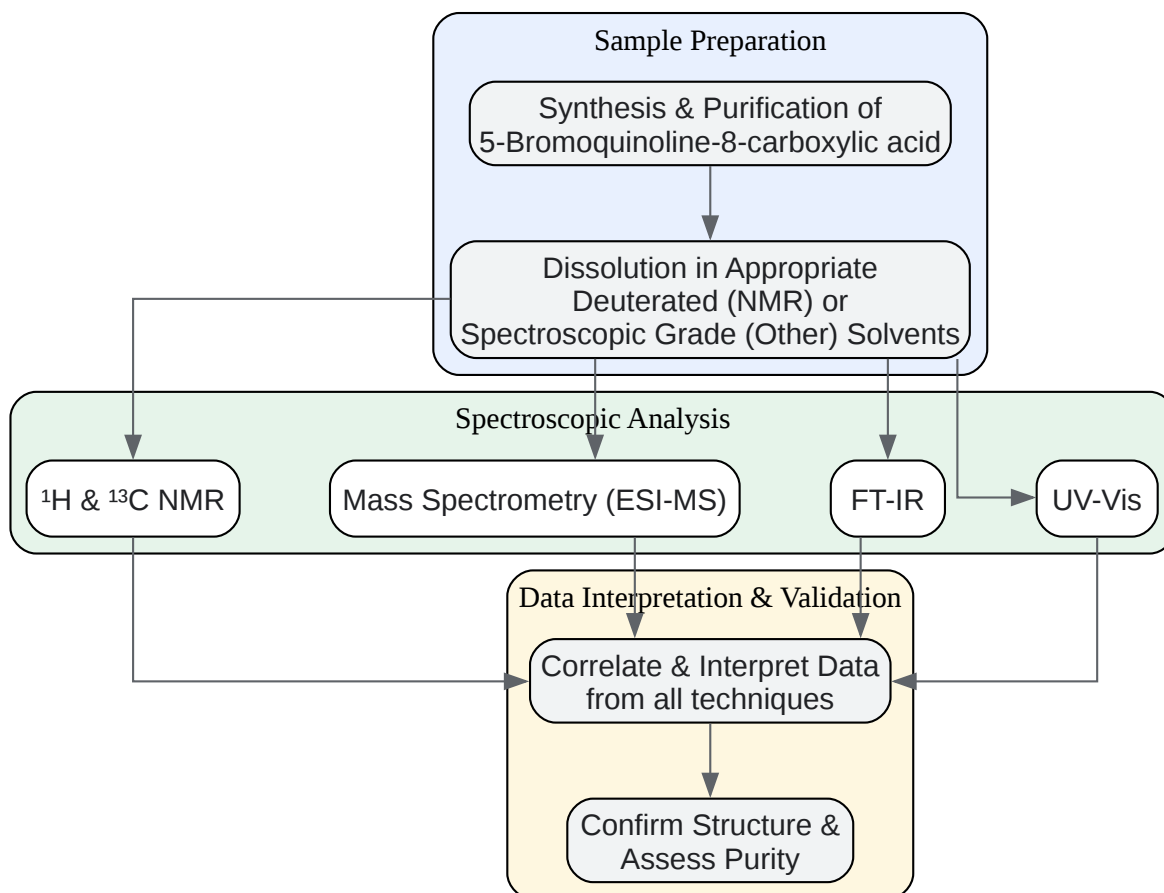
**5-Bromoquinoline-8-carboxylic acid** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any molecule destined for high-stakes applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This technical guide offers a comprehensive overview of the expected spectroscopic data for **5-Bromoquinoline-8-carboxylic acid**, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While complete, experimentally-verified spectra for this specific molecule are not widely published, this document synthesizes data from analogous quinoline derivatives and established spectroscopic principles to provide a robust predictive framework for its analysis.<sup>[1]</sup><sup>[2]</sup> Detailed, field-proven protocols for data acquisition are provided to ensure methodological soundness.

## Molecular Structure and Spectroscopic Overview

**5-Bromoquinoline-8-carboxylic acid** possesses a rigid, bicyclic aromatic core with two key functional groups: a bromine atom at the C5 position and a carboxylic acid at the C8 position. Each spectroscopic technique probes different aspects of this structure, providing a complementary and holistic analytical picture.

- NMR Spectroscopy ( $^1\text{H}$  &  $^{13}\text{C}$ ): Elucidates the carbon-hydrogen framework, revealing the precise electronic environment of each proton and carbon atom.
- Infrared (IR) Spectroscopy: Identifies key functional groups, particularly the characteristic vibrations of the carboxylic acid (O-H and C=O bonds) and the aromatic ring.
- Mass Spectrometry (MS): Determines the exact molecular weight and provides structural clues through analysis of fragmentation patterns.
- UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the conjugated  $\pi$ -system of the quinoline ring.

The general workflow for the complete spectroscopic characterization of a novel or synthesized batch of **5-Bromoquinoline-8-carboxylic acid** is a multi-step process requiring careful sample preparation and sequential analysis.



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Caption: General workflow for spectroscopic characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry. For **5-Bromoquinoline-8-carboxylic acid**, we anticipate distinct signals for the aromatic protons and carbons, as well as the carboxylic acid proton.

### Predicted <sup>1</sup>H NMR Data

The  $^1\text{H}$  NMR spectrum is expected to show five signals: four in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system, and one highly deshielded signal for the carboxylic acid proton (>10 ppm).<sup>[3]</sup> The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts (Exemplary) Solvent: DMSO- $d_6$ , Reference: TMS at 0.00 ppm

Proton Assignment	Predicted $\delta$ (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H2	8.8 - 9.0	Doublet of doublets (dd)	~4.5, ~1.8	Deshielded by adjacent nitrogen.
H3	7.6 - 7.8	Doublet of doublets (dd)	~8.5, ~4.5	Coupled to H2 and H4.
H4	8.4 - 8.6	Doublet of doublets (dd)	~8.5, ~1.8	Deshielded by nitrogen (peri-effect).
H6	8.0 - 8.2	Doublet (d)	~8.0	Influenced by bromine at C5.
H7	7.8 - 8.0	Doublet (d)	~8.0	Influenced by carboxylic acid at C8.
COOH	> 13.0	Broad singlet (br s)	N/A	Highly deshielded, acidic proton. <sup>[3]</sup>

## Predicted $^{13}\text{C}$ NMR Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule. The carboxyl carbon is expected at the downfield end of the spectrum (165-185 ppm).[4] The positions of the aromatic carbons are influenced by the attached functional groups and the heteroatom.[5][6]

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (Exemplary) Solvent: DMSO- $\text{d}_6$

Carbon Assignment	Predicted $\delta$ (ppm)	Rationale
C2	150 - 152	Aromatic C adjacent to N.
C3	122 - 124	Aromatic CH.
C4	135 - 137	Aromatic CH.
C4a	148 - 150	Quaternary C at ring junction.
C5	118 - 120	Quaternary C bearing Bromine.
C6	130 - 132	Aromatic CH.
C7	128 - 130	Aromatic CH.
C8	138 - 140	Quaternary C bearing COOH.
C8a	126 - 128	Quaternary C at ring junction.
COOH	167 - 169	Carboxylic acid carbonyl carbon.[4]

## Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol ensures high-quality, reproducible data by specifying solvent purity, sample concentration, and essential acquisition parameters.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of dry **5-Bromoquinoline-8-carboxylic acid**.
- **Dissolution:** Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ , as the compound may have limited solubility in  $\text{CDCl}_3$ ) in a clean, dry NMR tube. Ensure

complete dissolution, using gentle warming or sonication if necessary.

- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the probe for the specific sample.
  - Acquire a standard one-pulse proton spectrum.
  - Set a spectral width of approximately 16 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set a spectral width of approximately 220-240 ppm.
  - Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition ( $\text{C}_{10}\text{H}_6\text{BrNO}_2$ ).

## Predicted Mass Spectrometry Data

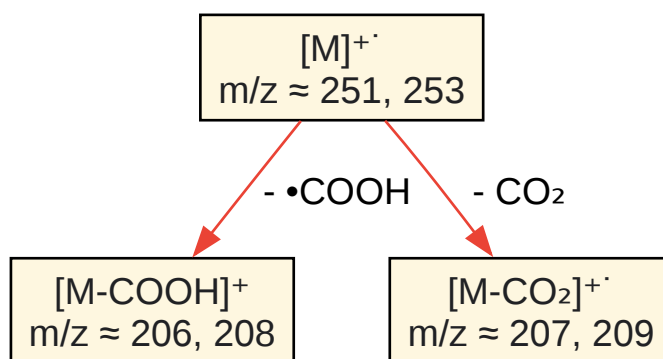
Using electrospray ionization (ESI), a soft ionization technique, we expect to see the protonated molecule  $[M+H]^+$  in positive ion mode or the deprotonated molecule  $[M-H]^-$  in negative ion mode.[7] The presence of bromine (with its two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in a nearly 1:1 ratio) will result in a characteristic isotopic pattern for all bromine-containing ions, where the  $[M+2]$  peak is almost equal in intensity to the  $M$  peak.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion	Calculated m/z (Monoisotopic)	Expected Isotopic Pattern
$[M]^{\bullet+}$ (Radical Cation)	250.9582	M, M+2 peaks in ~1:1 ratio
$[M+H]^+$ (Protonated)	251.9659	$[M+H]^+$ , $[M+H+2]^+$ peaks in ~1:1 ratio
$[M-H]^-$ (Deprotonated)	249.9506	$[M-H]^-$ , $[M-H+2]^-$ peaks in ~1:1 ratio

Calculated from the molecular formula  $\text{C}_{10}\text{H}_6\text{BrNO}_2$ . [8]

Fragmentation: The most likely fragmentation pathway involves the loss of the carboxylic acid group ( $\bullet\text{COOH}$ , 45 Da) or  $\text{CO}_2$  (44 Da) from the molecular ion, a common fragmentation for carboxylic acids.[9]



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Caption: Predicted primary fragmentation pathways in EI-MS.

## Experimental Protocol: LC-MS

- Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
- LC Conditions:
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).<sup>[7]</sup>
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.
  - Gradient: A suitable gradient (e.g., 5% to 95% B over 5-10 minutes) to elute the compound.
  - Flow Rate: 0.2-0.4 mL/min.
- MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  - Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).
  - Resolution: Set to >10,000 to allow for accurate mass determination.
  - Data Acquisition: Acquire full scan data. If fragmentation is desired, perform MS/MS (tandem mass spectrometry) on the parent ion of interest.

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of **5-Bromoquinoline-8-carboxylic acid** will be dominated by absorptions from the carboxylic acid and the aromatic quinoline core.



## Predicted IR Absorption Bands

The most characteristic feature will be the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often overlaps with C-H stretches.[\[10\]](#)[\[11\]](#) The carbonyl (C=O) stretch will be a strong, sharp peak.

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Rationale
2500-3300	O-H stretch (Carboxylic acid dimer)	Broad, Strong	Highly characteristic broad absorption due to hydrogen bonding. <a href="#">[10]</a> <a href="#">[11]</a>
~3050	C-H stretch (Aromatic)	Medium-Weak	Typical for sp <sup>2</sup> C-H bonds. <a href="#">[12]</a>
1690-1720	C=O stretch (Carboxylic acid)	Strong, Sharp	Position is typical for an aromatic carboxylic acid. <a href="#">[10]</a> <a href="#">[12]</a>
1580-1610	C=C & C=N stretch (Aromatic ring)	Medium	Multiple bands are expected for the quinoline ring system. <a href="#">[1]</a>
1210-1320	C-O stretch (Carboxylic acid)	Medium-Strong	Coupled with O-H bending. <a href="#">[10]</a>
~830	C-H out-of-plane bend	Strong	Can be indicative of the substitution pattern on the aromatic rings.
~750	C-Br stretch	Medium-Weak	Typically found in the lower frequency region.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
- **Background Scan:** Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrumental interferences.
- **Sample Application:** Place a small amount of the solid **5-Bromoquinoline-8-carboxylic acid** powder directly onto the ATR crystal.
- **Pressure Application:** Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated  $\pi$ -electron system of the quinoline ring. The spectrum is expected to show multiple absorption bands corresponding to  $\pi \rightarrow \pi^*$  transitions.

## Predicted UV-Vis Absorption Maxima

Quinoline and its derivatives typically exhibit complex spectra with multiple absorption bands. [13][14] The exact position and intensity of these bands are sensitive to the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima (Exemplary) Solvent: Ethanol

Predicted $\lambda_{\text{max}}$ (nm)	Transition Type	Rationale
~230-250	$\pi \rightarrow \pi$	High-energy transition within the quinoline system.
~310-330	$\pi \rightarrow \pi$	Lower-energy transition, characteristic of the extended conjugation in the bicyclic system. <sup>[15]</sup>

## Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **5-Bromoquinoline-8-carboxylic acid** of known concentration in a spectroscopic grade solvent (e.g., ethanol or methanol). Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Cuvette Preparation:** Use a matched pair of quartz cuvettes (as glass absorbs in the low UV region). Fill one cuvette with the sample solution and the other (the reference) with the pure solvent.
- **Baseline Correction:** Place the reference cuvette in the beam path and run a baseline correction over the desired wavelength range (e.g., 200-400 nm) to zero the instrument.
- **Sample Measurement:** Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum.
- **Data Analysis:** Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ). If performing quantitative analysis, use the Beer-Lambert law ( $A = \epsilon bc$ ).

## Conclusion

The comprehensive spectroscopic analysis of **5-Bromoquinoline-8-carboxylic acid** relies on the synergistic interpretation of NMR, MS, IR, and UV-Vis data. This guide provides a predictive framework and robust experimental protocols essential for its characterization. By correlating the predicted data—proton and carbon environments from NMR, functional groups from IR, molecular weight and formula from MS, and electronic transitions from UV-Vis—researchers

can confidently confirm the structure and purity of this important chemical entity, ensuring its suitability for downstream applications in drug discovery and materials science.

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